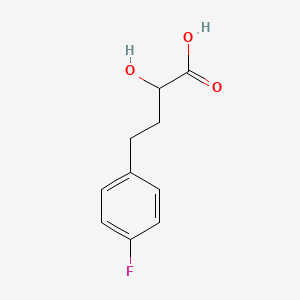
tert-butyl3-(3-formyl-1H-pyrrol-1-yl)azetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-(3-formyl-1H-pyrrol-1-yl)azetidine-1-carboxylate is an organic compound that belongs to the class of azetidines This compound is characterized by the presence of a tert-butyl group, a formyl group attached to a pyrrole ring, and an azetidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(3-formyl-1H-pyrrol-1-yl)azetidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl azetidine-1-carboxylate and 3-formyl-1H-pyrrole.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride (NaH) and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for tert-butyl 3-(3-formyl-1H-pyrrol-1-yl)azetidine-1-carboxylate may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound.
化学反応の分析
Types of Reactions
tert-Butyl 3-(3-formyl-1H-pyrrol-1-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acid derivative.
Reduction: Alcohol derivative.
Substitution: Substituted azetidine derivatives.
科学的研究の応用
tert-Butyl 3-(3-formyl-1H-pyrrol-1-yl)azetidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of tert-butyl 3-(3-formyl-1H-pyrrol-1-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes.
類似化合物との比較
Similar Compounds
- tert-Butyl 3-(3-formyl-1H-pyrazol-1-yl)azetidine-1-carboxylate
- tert-Butyl 3-formylpyrrole-1-carboxylate
- tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate
Uniqueness
tert-Butyl 3-(3-formyl-1H-pyrrol-1-yl)azetidine-1-carboxylate is unique due to the presence of both a formyl group and an azetidine ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
特性
分子式 |
C13H18N2O3 |
|---|---|
分子量 |
250.29 g/mol |
IUPAC名 |
tert-butyl 3-(3-formylpyrrol-1-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C13H18N2O3/c1-13(2,3)18-12(17)15-7-11(8-15)14-5-4-10(6-14)9-16/h4-6,9,11H,7-8H2,1-3H3 |
InChIキー |
UHJSJWMYTUGPMS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2C=CC(=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


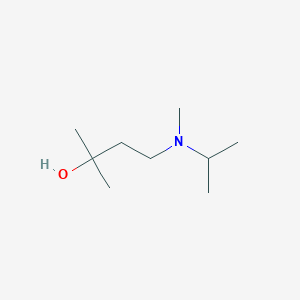
![1-{3,3-Dimethylbicyclo[2.2.2]octan-1-yl}methanaminehydrochloride](/img/structure/B13602562.png)
![2-[(2-Chloro-6-methylpyridin-4-yl)oxy]ethan-1-amine](/img/structure/B13602565.png)
![Methyl({[2-(morpholin-4-yl)phenyl]methyl})aminedihydrochloride](/img/structure/B13602567.png)
![[1-(4-Methoxypyridin-2-yl)cyclobutyl]methanamine](/img/structure/B13602572.png)

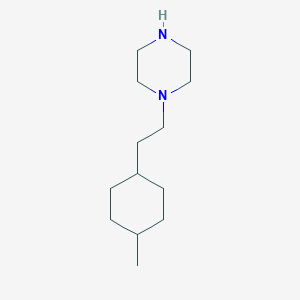
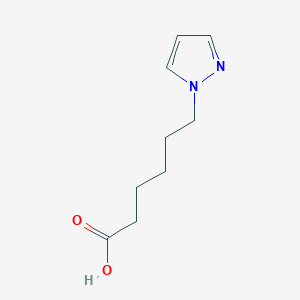
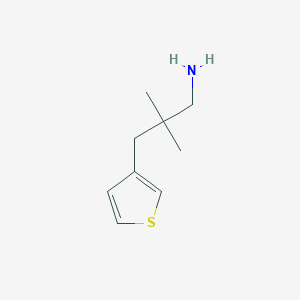
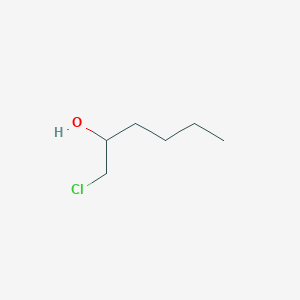
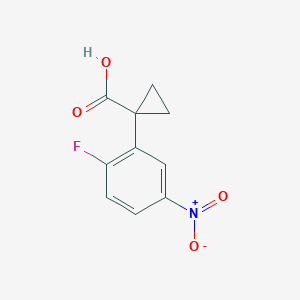
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropane-1-carbonitrile](/img/structure/B13602626.png)

